

An In-Depth Technical Guide to the Pharmacological Properties of GR231118

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GR231118	
Cat. No.:	B549500	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide-like compound that has been instrumental in the characterization of the neuropeptide Y (NPY) receptor family. This technical guide provides a comprehensive overview of the pharmacological properties of GR231118, with a focus on its receptor binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays are provided, along with a summary of its effects on intracellular signaling pathways and in vivo models. This document is intended to serve as a valuable resource for researchers and drug development professionals working with NPY receptors and related therapeutic areas.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a diverse range of physiological processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and in some species, Y6. The development of selective ligands for these receptors has been crucial for elucidating their individual functions. **GR231118** has emerged as a key pharmacological tool due to its distinct profile as a high-affinity antagonist for the Y1 receptor and a potent agonist for the Y4 receptor.

Receptor Binding Profile

The affinity of **GR231118** for various NPY receptor subtypes has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity and selectivity for the Y1 and Y4 receptors.

Data Presentation: Receptor Binding Affinities

Receptor Subtype	Species	Preparati on	Radioliga nd	pKi	Ki (nM)	Referenc e
Y1	Human	SK-N-MC cell membrane s	[¹²⁵ l]PYY	10.2	0.063	
Y1	Rat	Transfecte d HEK293 cells	[¹²⁵ l]- GR231118	-	Kd = 0.09- 0.24 nM	
Y2	Human	SK-N-BE2 cell membrane s	[¹²⁵ I]PYY	< 6.0	> 1000	_
Y4	Human	Transfecte d CHO cells	[¹²⁵ I]PYY	9.6	0.25	
Y4	Rat	Transfecte d HEK293 cells	[¹²⁵ l]- GR231118	-	Kd = 0.09- 0.24 nM	
Y5	Human	Transfecte d CHO cells	[¹²⁵ I]PYY	< 6.0	> 1000	-
Y6	Mouse	Transfecte d CHO cells	[¹²⁵ I]PYY	8.8	1.58	-

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Experimental Protocols: Radioligand Binding Assay

A generalized protocol for a competitive radioligand binding assay to determine the affinity of **GR231118** is as follows:

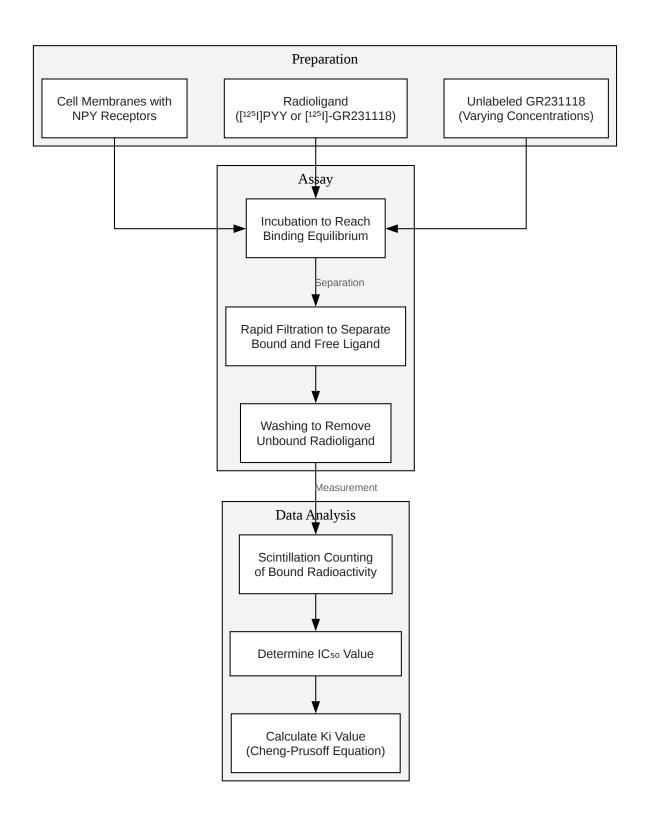
Objective: To determine the inhibition constant (Ki) of **GR231118** for a specific NPY receptor subtype.

Materials:

- Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., SK-N-MC for Y1, transfected CHO or HEK293 cells for other subtypes).
- Radioligand (e.g., [1251]Peptide YY ([1251]PYY) or [1251]-**GR231118**).
- GR231118 (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid.
- Scintillation counter.

Procedure:

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the
radioligand (typically at or below its Kd value), and varying concentrations of unlabeled
GR231118. Total binding is determined in the absence of any competitor, and non-specific
binding is determined in the presence of a high concentration of a non-radiolabeled NPY
receptor ligand.



- Equilibration: Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
- Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell
 harvester to separate bound from free radioligand. The filters trap the cell membranes with
 the bound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding at each concentration of GR231118 by subtracting the nonspecific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the GR231118 concentration.
- Determine the IC₅₀ value (the concentration of **GR231118** that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Functional Activity

GR231118 exhibits a dual functional profile, acting as a potent antagonist at the Y1 receptor and a potent agonist at the Y4 receptor. This activity has been primarily assessed through its modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Data Presentation: Functional Activity

Receptor	Species	Cell Line	Assay Type	GR23111 8 Activity	pA ₂ / pEC ₅₀	Referenc e
Y1	Human	СНО	cAMP Inhibition	Antagonist	10.5 (pA ₂)	
Y1	Rat	СНО	cAMP Inhibition	Antagonist	10.0 (pA ₂)	
Y4	Human	СНО	cAMP Inhibition	Agonist	8.6 (pEC ₅₀)	
Y2	Human/Rat	СНО	cAMP Inhibition	Weak Agonist	-	
Y5	Human/Rat	СНО	cAMP Inhibition	Weak Agonist	-	

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols: cAMP Functional Assay

A generalized protocol for a functional cAMP assay to determine the antagonist or agonist activity of **GR231118** is as follows:

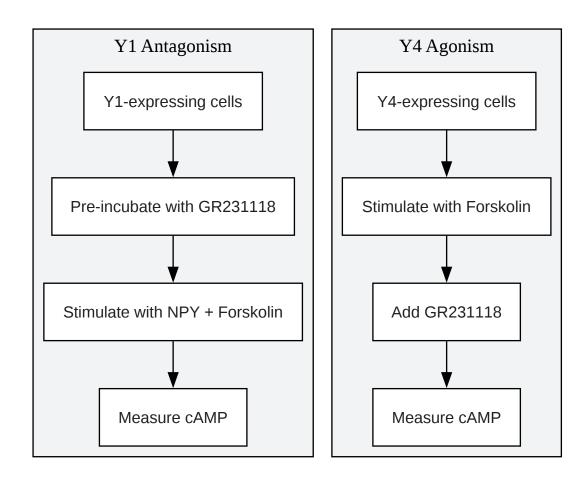
Objective: To determine the pA₂ (for antagonism at Y1) or pEC₅₀ (for agonism at Y4) of **GR231118**.

Materials:

- Cells stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).
- GR231118.
- Forskolin (an adenylyl cyclase activator).
- NPY (as the agonist for Y1 antagonist assays).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and reagents.

Procedure for Y1 Antagonism:

- Cell Seeding: Seed the Y1 receptor-expressing cells in a microplate and allow them to adhere.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of GR231118 for a defined period (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of NPY (typically its EC₅₀ or EC₈₀) to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.
- Lysis and Detection: After a further incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.


Procedure for Y4 Agonism:

- Cell Seeding: Seed the Y4 receptor-expressing cells in a microplate.
- Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce a measurable level of cAMP.
- Agonist Addition: Add varying concentrations of GR231118 to the wells.
- Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels.

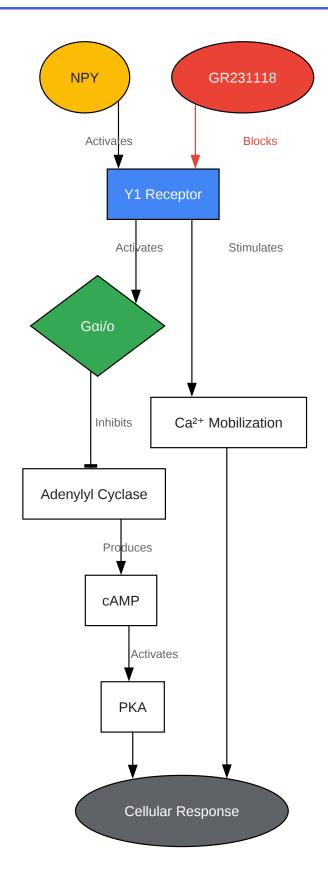
Data Analysis:

- For Y1 Antagonism: Plot the cAMP concentration against the logarithm of the NPY concentration in the presence of different concentrations of **GR231118**. Perform a Schild analysis to determine the pA₂ value.
- For Y4 Agonism: Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the **GR231118** concentration. Determine the pEC₅₀ value from the resulting dose-response curve.

Click to download full resolution via product page

cAMP Functional Assay Workflow

Signaling Pathways

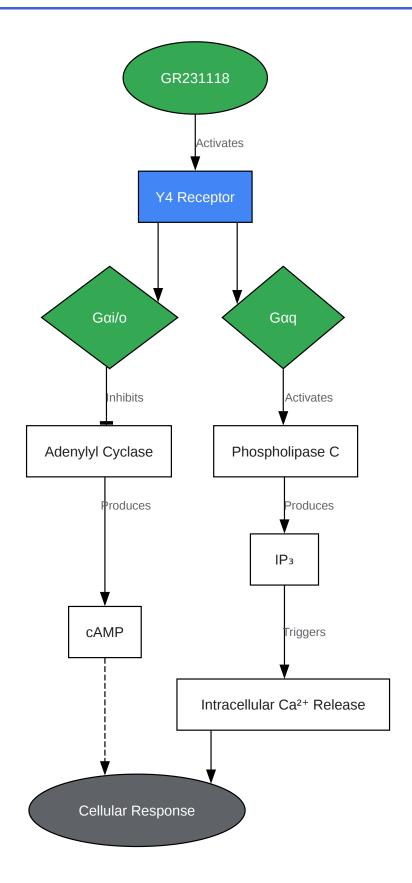


GR231118, through its interaction with Y1 and Y4 receptors, modulates distinct intracellular signaling cascades.

Y1 Receptor Antagonism

The NPY Y1 receptor is primarily coupled to the Gαi/o family of G proteins. Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). By acting as an antagonist at the Y1 receptor, **GR231118** blocks these NPY-mediated effects, thereby preventing the decrease in cAMP. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium, and **GR231118** would be expected to inhibit this effect.

Click to download full resolution via product page


Y1 Receptor Signaling Pathway

Y4 Receptor Agonism

Similar to the Y1 receptor, the Y4 receptor is also coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. As a potent agonist at the Y4 receptor, **GR231118** mimics the action of the endogenous ligand, pancreatic polypeptide (PP), to induce this signaling cascade. Furthermore, there is evidence to suggest that the Y4 receptor can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium from intracellular stores.

Click to download full resolution via product page

Y4 Receptor Signaling Pathway

In Vivo Pharmacology

The dual activity of **GR231118** has been exploited in vivo to investigate the physiological roles of Y1 and Y4 receptors. One of the most notable in vivo effects of **GR231118** is its ability to suppress food intake in rats. This effect is attributed to its agonist activity at the Y4 receptor, which is known to be involved in satiety signaling.

Experimental Protocols: Rat Food Intake Study

Objective: To assess the effect of **GR231118** on food intake in rats.

Animals:

- Male Sprague-Dawley or Wistar rats, individually housed.
- Acclimatized to the housing conditions and diet.

Materials:

- GR231118 dissolved in a suitable vehicle (e.g., sterile saline).
- · Standard rat chow.
- Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections.
- Metabolic cages for accurate food intake monitoring.

Procedure:

- Habituation: Acclimate the rats to the experimental procedures, including handling and mock injections.
- Fasting: In some protocols, rats may be fasted for a period (e.g., 12-24 hours) before the
 experiment to ensure a robust feeding response.
- Drug Administration: Administer GR231118 or vehicle via the desired route (e.g., ICV or IP) at various doses.

- Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.
- Monitoring: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food and any spillage.

Data Analysis:

- Calculate the food intake (in grams) for each rat at each time point.
- Compare the food intake between the GR231118-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and Metabolism (ADME)

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of **GR231118**. As a peptide-like molecule, it is likely to have a short plasma half-life and be susceptible to degradation by proteases. Its route of administration in preclinical studies is often direct central administration (ICV) to bypass the blood-brain barrier and peripheral degradation. Further studies are required to fully characterize the ADME properties of **GR231118**, which would be crucial for its development as a therapeutic agent.

Conclusion

GR231118 is a valuable pharmacological tool with a unique dual activity profile as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. This technical guide has provided a comprehensive summary of its binding affinities, functional activities, and effects on intracellular signaling pathways. The detailed experimental protocols offer a starting point for researchers wishing to utilize this compound in their studies. While its in vivo effects on food intake are well-documented, further research is needed to fully elucidate its pharmacokinetic properties. The continued use of GR231118 will undoubtedly contribute to a deeper understanding of the complex roles of the NPY system in health and disease.

• To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological Properties of GR231118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549500#pharmacological-properties-of-gr231118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com